1-benzyl-4-{[2-(3-fluoro-4-methylphenyl)-2-oxoethyl]sulfanyl}-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one
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Overview
Description
1-BENZYL-4-{[2-(3-FLUORO-4-METHYLPHENYL)-2-OXOETHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a cyclopenta[d]pyrimidin-2-one core, which is known for its biological activity and structural versatility.
Preparation Methods
The synthesis of 1-BENZYL-4-{[2-(3-FLUORO-4-METHYLPHENYL)-2-OXOETHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the cyclopenta[d]pyrimidin-2-one core: This is achieved through a series of condensation and cyclization reactions.
Introduction of the benzyl group: This step involves the alkylation of the core structure with benzyl halides under basic conditions.
Attachment of the fluoromethylphenyl group: This is done through a nucleophilic substitution reaction using appropriate fluoromethylphenyl derivatives.
Final assembly:
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
1-BENZYL-4-{[2-(3-FLUORO-4-METHYLPHENYL)-2-OXOETHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halides, amines, and organometallic compounds.
Scientific Research Applications
1-BENZYL-4-{[2-(3-FLUORO-4-METHYLPHENYL)-2-OXOETHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activity. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties.
Pharmacology: Researchers investigate the compound’s pharmacokinetics and pharmacodynamics to understand its behavior in biological systems.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-BENZYL-4-{[2-(3-FLUORO-4-METHYLPHENYL)-2-OXOETHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
1-BENZYL-4-{[2-(3-FLUORO-4-METHYLPHENYL)-2-OXOETHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE can be compared with other similar compounds, such as:
Cyclopenta[d]pyrimidin-2-one derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activity and chemical properties.
Fluoromethylphenyl derivatives: Compounds with similar fluoromethylphenyl groups may exhibit comparable pharmacological profiles but differ in their overall potency and selectivity.
Benzylated heterocycles: These compounds have a benzyl group attached to a heterocyclic core, which can influence their chemical reactivity and biological activity.
The uniqueness of 1-BENZYL-4-{[2-(3-FLUORO-4-METHYLPHENYL)-2-OXOETHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C23H21FN2O2S |
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Molecular Weight |
408.5 g/mol |
IUPAC Name |
1-benzyl-4-[2-(3-fluoro-4-methylphenyl)-2-oxoethyl]sulfanyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
InChI |
InChI=1S/C23H21FN2O2S/c1-15-10-11-17(12-19(15)24)21(27)14-29-22-18-8-5-9-20(18)26(23(28)25-22)13-16-6-3-2-4-7-16/h2-4,6-7,10-12H,5,8-9,13-14H2,1H3 |
InChI Key |
HODDICDFLXSEFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CC=CC=C4)F |
Origin of Product |
United States |
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